Clovoxamine

Monoamine Transporter Pharmacology In Vitro Binding Assays Mechanism of Action

Researchers investigating combined 5-HT/NE reuptake inhibition face confounding anticholinergic effects when using TCAs, or lack noradrenergic activity with SSRIs. Clovoxamine resolves this as a dual-action SNRI with negligible muscarinic, histamine, or adrenergic receptor affinity-enabling isolated study of dual monoamine transporter blockade. • SERT Ki: 61 nM; distinct qEEG signature vs. fluvoxamine enables unambiguous neurophysiological mapping • Low proconvulsant risk validated in comparative animal models-safer than amitriptyline or imipramine for seizure-sensitive paradigms • ≥98% purity; -20°C long-term storage; shipped at ambient temperature for reliable global R&D fulfillment

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 54739-19-4
Cat. No. B1669253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClovoxamine
CAS54739-19-4
Synonyms4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
clovoxamine
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)Cl
InChIInChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14+
InChIKeyXXPVSQRPGBUFKM-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clovoxamine (CAS 54739-19-4): A Dual-Action Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Reference Standard for Antidepressant Research


Clovoxamine (DU-23811) is a dual-action serotonin and norepinephrine reuptake inhibitor (SNRI) developed as a non-tricyclic antidepressant [1]. Unlike modern, marketed SNRIs like venlafaxine or duloxetine, Clovoxamine exhibits a distinct pharmacological profile characterized by minimal affinity for muscarinic acetylcholine, histamine, and adrenergic receptors, suggesting a low theoretical side-effect burden [2]. Its unique structural and mechanistic signature, which differs from both selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), makes it a crucial reference standard in neuropsychopharmacology for dissecting the roles of monoamine transporter inhibition [1].

Why Substituting Clovoxamine for Other SSRIs or TCAs in Research Can Lead to Inconclusive Findings


Clovoxamine cannot be generically substituted due to its dual mechanism of action, which distinguishes it from purely serotonergic SSRIs like fluvoxamine, and its non-tricyclic structure, which differentiates it from TCAs like amitriptyline [1]. This dual profile creates a unique 'pharmacological fingerprint' that results in distinct central nervous system (CNS) effects, as evidenced by quantitative electroencephalography (EEG) [2]. Relying on an SSRI or TCA as a proxy for Clovoxamine would introduce significant confounding variables in any study designed to explore the nuanced behavioral and neurophysiological outcomes of combined 5-HT/NE reuptake inhibition. The quantitative evidence below substantiates these critical differences and guides the proper selection of this specific compound for targeted research applications.

Quantitative Evidence Guide: Clovoxamine's Differentiated Pharmacological and Clinical Profile vs. Comparators


Dual SERT/NET Inhibition vs. SSRI Selectivity: A Mechanistic Advantage

Clovoxamine is a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI), whereas fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). This difference in mechanism is supported by functional and binding assays. Clovoxamine demonstrates high-affinity binding to the serotonin transporter (SERT) with a Ki of 61 nM . In functional assays, it inhibits 5-HT uptake in rabbit platelets with an IC50 of 14 nM [1] and in rat brain synaptosomes with an IC50 of 22 nM [2]. While direct comparative binding data for the norepinephrine transporter (NET) versus fluvoxamine are limited in these sources, Clovoxamine's SNRI classification is consistently established [REFS-1, REFS-2, REFS-4].

Monoamine Transporter Pharmacology In Vitro Binding Assays Mechanism of Action

Reduced Anticholinergic Burden vs. Amitriptyline (TCA): A Quantifiable Tolerability Advantage

In a 6-week double-blind, placebo-controlled clinical trial (n=44), Clovoxamine demonstrated a significantly lower anticholinergic side-effect burden compared to the TCA amitriptyline. The study quantified this difference using objective and subjective measures: patients receiving amitriptyline experienced a significantly greater reduction in salivary flow and reported higher incidences of dry mouth, somnolence, dizziness, and headache [1]. Furthermore, memory performance declined over the month-long treatment period in the amitriptyline group, but not in the clovoxamine group [1].

Clinical Tolerability Anticholinergic Side Effects Tricyclic Antidepressant (TCA) Comparison

Distinct CNS Activation Profile vs. Fluvoxamine (SSRI): Quantitative EEG Evidence

Quantitative EEG analysis from a double-blind, placebo-controlled study in healthy volunteers (n=10) reveals that Clovoxamine (50-125 mg) induces only minor CNS changes, characterized by an increase in fast beta-activity, suggesting slight activating qualities [1]. In contrast, an equivalent 75 mg dose of the SSRI fluvoxamine produced marked CNS changes, including a concomitant increase in both slow and fast activities and a decrease in alpha-activity [1]. These EEG signatures clearly differentiate the central pharmacodynamics of an SNRI (Clovoxamine) from an SSRI (fluvoxamine) [1].

Neuropsychopharmacology Quantitative EEG (qEEG) CNS Pharmacodynamics

Reduced Proconvulsant Risk vs. Tricyclic Antidepressants: An In Vivo Safety Differentiation

In an animal model designed to assess proconvulsive properties, Clovoxamine exhibited a lower risk profile compared to several TCAs. A study in freely moving rats with implanted cortical electrodes ranked antidepressants by their proconvulsive potential. The relative ranking, in decreasing order, was: amitriptyline > mianserin >> imipramine > desmethylimipramine > viloxazine >> maprotiline >> zimelidine > clovoxamine > nomifensine = fluvoxamine [1]. This places Clovoxamine among the compounds with the lowest proconvulsant activity in this model, demonstrating a significant safety margin over older TCAs like amitriptyline and imipramine [1].

Preclinical Safety Seizure Liability In Vivo Pharmacology

Reduced Sedation and Tiredness vs. Fluvoxamine and Imipramine in Human Pharmacodynamics

In a comparative human pharmacodynamic study, Clovoxamine demonstrated a more favorable side-effect profile regarding sedation and tiredness. Following single oral doses, side effects were reported as 'minimal' after clovoxamine (with 3 out of 10 subjects experiencing euphoria) [1]. In contrast, tiredness was observed in 5 out of 10 subjects after 75 mg of fluvoxamine, and in 8 out of 10 subjects after 75 mg of imipramine [1]. This quantitative comparison highlights a significantly lower incidence of sedative side effects for Clovoxamine.

Clinical Psychopharmacology Side-Effect Profile Human Pharmacodynamics

Defined Research Application Scenarios for Clovoxamine Based on Quantitative Evidence


Investigating Dual SERT/NET Inhibition Without Anticholinergic Confounds

Clovoxamine serves as a superior pharmacological tool for studying the effects of combined serotonin and norepinephrine reuptake inhibition. Its lack of significant affinity for muscarinic receptors, unlike TCAs, allows for the isolation of SNRI-mediated effects without the confounding influence of anticholinergic side effects on cognitive function or peripheral physiology [REFS-1, REFS-2]. This makes it ideal for in vivo studies focusing on memory, learning, and other behaviors where cholinergic tone is a critical variable.

Reference Standard for Differentiating SSRI vs. SNRI CNS Effects via qEEG

As demonstrated by direct comparative EEG studies, Clovoxamine (an SNRI) and fluvoxamine (an SSRI) produce distinctly different patterns of brain activity [1]. Therefore, Clovoxamine is an essential reference standard in neuropsychopharmacology for experiments using quantitative EEG (qEEG) to map the specific central signatures of dual versus selective monoamine reuptake inhibition. It provides a baseline for understanding the neurophysiological correlates of SNRI action.

Antidepressant Efficacy Studies in Models of Severe Depression

Clinical evidence suggests that while Clovoxamine's overall antidepressant efficacy is comparable to doxepin, it may possess a specific advantage for more severe depressive illnesses [1]. Researchers developing or validating new animal models of treatment-resistant or severe depression should consider Clovoxamine as a positive control or reference compound to benchmark the efficacy of novel agents in these challenging paradigms.

Preclinical Safety Assessment: Benchmarking Low Proconvulsant Liability

Clovoxamine has been experimentally validated to have a low proconvulsant risk, ranking well below many tricyclic antidepressants in a comparative animal model [1]. For studies where minimizing seizure liability is paramount—such as research involving kindling models, epileptogenesis, or compounds with a narrow therapeutic index—Clovoxamine offers a demonstrably safer alternative to agents like amitriptyline or imipramine for modulating monoamine systems.

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